molecular formula C13H17BrO3 B1620551 1-[4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl]ethan-1-one CAS No. 40785-72-6

1-[4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl]ethan-1-one

Cat. No.: B1620551
CAS No.: 40785-72-6
M. Wt: 301.18 g/mol
InChI Key: KKQNXTQWKYLGCC-UHFFFAOYSA-N
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Description

1-[4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl]ethan-1-one is a chemical compound with the molecular formula C13H17BrO3 and a molecular weight of 301.18 g/mol . This compound is characterized by the presence of a bromopentyl group attached to a hydroxyphenyl ethanone structure. It is known for its applications in various fields, including chemistry and biology.

Preparation Methods

The synthesis of 1-[4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl]ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with 5-bromopentanol in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity .

Chemical Reactions Analysis

1-[4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl]ethan-1-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The bromopentyl group can interact with biological macromolecules, leading to various biochemical effects. The hydroxyphenyl ethanone structure may contribute to its binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

1-[4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl]ethan-1-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-[4-(5-bromopentoxy)-2-hydroxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c1-10(15)12-6-5-11(9-13(12)16)17-8-4-2-3-7-14/h5-6,9,16H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQNXTQWKYLGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCCCCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383828
Record name 1-{4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40785-72-6
Record name 1-{4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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